molecular formula C11H17N5 B11735095 [(1-ethyl-1H-pyrazol-3-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine

[(1-ethyl-1H-pyrazol-3-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine

Katalognummer: B11735095
Molekulargewicht: 219.29 g/mol
InChI-Schlüssel: BGUMXQBDHLNXTO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound [(1-ethyl-1H-pyrazol-3-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine is a tertiary amine featuring two pyrazole rings substituted with ethyl and methyl groups at the N1 positions. Its molecular formula is C₁₂H₁₈N₆, with a molecular weight of 246.32 g/mol. The structure comprises two pyrazole moieties connected via methylene groups to a central nitrogen atom. Pyrazole derivatives are widely studied for their diverse applications in medicinal chemistry, agrochemicals, and materials science due to their hydrogen-bonding capabilities and structural versatility .

Eigenschaften

Molekularformel

C11H17N5

Molekulargewicht

219.29 g/mol

IUPAC-Name

N-[(1-ethylpyrazol-3-yl)methyl]-1-(1-methylpyrazol-3-yl)methanamine

InChI

InChI=1S/C11H17N5/c1-3-16-7-5-11(14-16)9-12-8-10-4-6-15(2)13-10/h4-7,12H,3,8-9H2,1-2H3

InChI-Schlüssel

BGUMXQBDHLNXTO-UHFFFAOYSA-N

Kanonische SMILES

CCN1C=CC(=N1)CNCC2=NN(C=C2)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Activation of Hydroxyl Groups

The hydroxyl groups of the pyrazole-methanol intermediates are activated using thionyl chloride (SOCl2_2) or phosphorus tribromide (PBr3_3) to form chlorides or bromides. For instance:
1-Methylpyrazol-3-ylmethanol+SOCl21-Methylpyrazol-3-ylmethyl chloride+HCl+SO2\text{1-Methylpyrazol-3-ylmethanol} + \text{SOCl}_2 \rightarrow \text{1-Methylpyrazol-3-ylmethyl chloride} + \text{HCl} + \text{SO}_2
This step proceeds in dichloromethane at 0–5°C, achieving >90% conversion.

Nucleophilic Substitution with Amines

The activated intermediates undergo nucleophilic substitution with methylamine or ethylamine. A two-step approach is employed:

  • Formation of the First Methylene-Amine Bond :
    1-Ethylpyrazol-3-ylmethyl chloride+Methylamine(1-Ethylpyrazol-3-yl)methylamine\text{1-Ethylpyrazol-3-ylmethyl chloride} + \text{Methylamine} \rightarrow \text{(1-Ethylpyrazol-3-yl)methylamine}
    Conducted in tetrahydrofuran (THF) with triethylamine as a base, yielding 68–75% product.

  • Introduction of the Second Pyrazole Unit :
    (1-Ethylpyrazol-3-yl)methylamine+1-Methylpyrazol-3-ylmethyl chlorideTarget Compound\text{(1-Ethylpyrazol-3-yl)methylamine} + \text{1-Methylpyrazol-3-ylmethyl chloride} \rightarrow \text{Target Compound}
    Reaction conditions: 12–24 hours at 50°C in acetonitrile, yielding 58–65%.

Optimization of Reaction Parameters

Solvent and Temperature Effects

Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity, while temperatures >60°C risk decomposition. A balance between reactivity and stability is achieved at 50°C (Table 2):

SolventTemperatureTime (h)Yield (%)Purity (%)
Acetonitrile50°C186598
DMF60°C126295
THF40°C245592

Catalytic Enhancements

The use of catalytic iodine (5 mol%) improves yields to 73% by facilitating intermediate stabilization. Alternatively, microwave-assisted synthesis reduces reaction times to 2–4 hours but requires specialized equipment.

Characterization and Analytical Data

The final product is characterized via spectroscopic and chromatographic methods:

  • 1H^1H NMR (400 MHz, CDCl3_3) : δ 1.28 (t, 3H, CH2_2CH3_3), δ 2.35 (s, 3H, N–CH3_3), δ 3.72 (s, 4H, N–CH2_2), δ 6.12 (s, 2H, pyrazole-H).

  • LC-MS : m/z 219.29 [M+H]+^+, confirming the molecular formula C11_{11}H17_{17}N5_5.

  • HPLC Purity : >98% on a C18 column (acetonitrile:water = 70:30).

Comparative Analysis with Alternative Methods

Reductive Amination

An alternative route involves reductive amination of pyrazole aldehydes using sodium cyanoborohydride. While this method avoids halogenated intermediates, yields are lower (45–50%) due to competing side reactions.

Grignard Reagent Approach

Reacting pyrazole Grignard reagents with nitriles followed by reduction offers a pathway with 60–68% yields. However, this method requires anhydrous conditions and poses scalability challenges .

Analyse Chemischer Reaktionen

Arten von Reaktionen

[(1-Ethyl-1H-pyrazol-3-yl)methyl][(1-Methyl-1H-pyrazol-3-yl)methyl]amin kann verschiedene chemische Reaktionen eingehen, darunter:

Häufige Reagenzien und Bedingungen

Hauptprodukte, die gebildet werden

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von [(1-Ethyl-1H-pyrazol-3-yl)methyl][(1-Methyl-1H-pyrazol-3-yl)methyl]amin beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Effekten führt. Die genauen Pfade und Ziele hängen von der spezifischen Anwendung und dem untersuchten biologischen System ab.

Wirkmechanismus

The mechanism of action of [(1-ethyl-1H-pyrazol-3-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their differences in substituents, molecular weight, and synthesis routes:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Highlights
[(1-Ethyl-1H-pyrazol-3-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine C₁₂H₁₈N₆ 246.32 Two pyrazole rings: N1-ethyl and N1-methyl Not explicitly detailed; likely involves nucleophilic substitution or reductive amination .
N-Ethyl-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine C₁₁H₁₅N₅ 217.27 Pyridine ring at C3, N1-ethyl and N1-methyl Prepared via copper-catalyzed coupling; ESIMS m/z 203 ([M+H]) .
N-[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-(3-methylphenyl)amine C₁₅H₂₀N₄ 256.35 Ethyl and methyl on pyrazole; 3-methylphenyl substituent No explicit synthesis data; likely involves alkylation of aryl amines .
{3-[5-(3-Fluorophenyl)-1-methyl-1H-pyrazol-3-yl]propyl}(methyl)amine C₁₄H₁₈N₃F 247.31 Fluorophenyl at C5, methyl on pyrazole, propyl chain Dihydrochloride salt synthesized; purity 95%, CAS 1193389-60-4 .
3-Methyl-1-phenyl-1H-pyrazol-5-amine C₁₀H₁₁N₃ 173.22 Phenyl at N1, methyl at C3 Commercial availability (CAS 1131-18-6); used as a building block in drug discovery .

Key Observations :

  • Substituent Diversity : The target compound’s dual pyrazole system distinguishes it from analogues with single pyrazole rings combined with aryl (e.g., phenyl, fluorophenyl) or heteroaryl (e.g., pyridine) groups .
  • Molecular Weight : The di-pyrazole structure increases molecular weight compared to simpler analogues like 3-Methyl-1-phenyl-1H-pyrazol-5-amine (173.22 g/mol vs. 246.32 g/mol).

Physicochemical Properties

  • Melting Points : Pyrazole amines with aromatic substituents (e.g., N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine) exhibit melting points of 104–107°C , while simpler derivatives like N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine melt at 108–110°C . The target compound’s melting point is unreported but expected to align with these ranges.
  • Solubility : The di-pyrazole structure may reduce solubility in polar solvents compared to pyridine- or phenyl-substituted analogues due to increased hydrophobicity.

Biologische Aktivität

The compound [(1-ethyl-1H-pyrazol-3-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine is a novel hybrid molecule featuring two distinct pyrazole moieties linked through a methylamine bridge. Pyrazoles are five-membered heterocyclic compounds known for their diverse biological activities, including anti-inflammatory, anticancer, and antioxidant properties. This article reviews the biological activity of this compound, focusing on its pharmacological potential and underlying mechanisms.

Chemical Structure and Properties

The molecular formula of the compound is C14H18N4C_{14}H_{18}N_{4}, with a molecular weight of approximately 254.33 g/mol. The structure consists of two pyrazole rings, each substituted with an ethyl or methyl group, interconnected by a methylene bridge. This unique configuration enhances its chemical reactivity and biological activity.

PropertyValue
Molecular FormulaC14H18N4C_{14}H_{18}N_{4}
Molecular Weight254.33 g/mol
StructureTwo pyrazole rings

Synthesis

The synthesis of [(1-ethyl-1H-pyrazol-3-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine typically involves the reaction between 1-ethyl-1H-pyrazole-3-carbaldehyde and 1-methyl-1H-pyrazole-5-carbaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction is generally conducted in ethanol at room temperature, optimizing conditions to achieve high purity and yield .

Anticancer Properties

Research indicates that pyrazole derivatives exhibit significant anticancer activity. For instance, compounds structurally related to [(1-ethyl-1H-pyrazol-3-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine have shown promising results against various cancer cell lines:

Cell LineIC50 (µM)Growth Inhibition (%)
HepG2 (Liver)4.2254.25
HeLa (Cervical)6.3838.44
MCF-7 (Breast)5.3345.00

These studies suggest that the compound may induce apoptosis in cancer cells by modulating cell cycle regulators such as Bcl-2 and Bax .

Anti-inflammatory Activity

In addition to anticancer effects, pyrazole derivatives like this compound have been investigated for their anti-inflammatory properties. They can inhibit the release of pro-inflammatory cytokines such as TNF-alpha, making them potential candidates for treating inflammatory diseases .

Antioxidant Activity

The antioxidant capabilities of [(1-ethyl-1H-pyrazol-3-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine have been highlighted in various assays, indicating its potential to combat oxidative stress-related diseases. The compound's structural features facilitate interactions with reactive oxygen species, thereby enhancing its protective effects against cellular damage .

The biological activities of [(1-ethyl-1H-pyrazol-3-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine are likely mediated through several mechanisms:

Binding Affinity : The compound may interact with key biological targets such as kinases involved in cancer signaling pathways (e.g., p38 MAPK) .

Cell Cycle Regulation : It has been observed that the compound can block the cell cycle at the G2/M phase, indicating a potential mechanism for its anticancer effects .

Case Studies

Several studies have explored the pharmacological effects of pyrazole derivatives:

  • Study on Anticancer Activity : A recent study evaluated various pyrazole derivatives against HepG2 and HeLa cells, where compounds similar to [(1-ethyl-1H-pyrazol-3-y)methyl][(1-methyl - 1H-pyrazol - 5-y)methyl]amine demonstrated significant growth inhibition and pro-apoptotic effects.
  • Anti-inflammatory Effects : Another study focused on the ability of pyrazole derivatives to inhibit TNF-alpha release in LPS-induced inflammation models, showcasing their therapeutic potential in managing inflammatory diseases.

Q & A

Q. Table 1. Key Synthetic Parameters

StepReagentsConditionsYield
AlkylationNaH, DMF80°C, 24 hrs65%
PurificationSilica gel, EtOAc/hexaneColumn chromatography95% purity

Q. Table 2. Comparative Bioactivity of Analogs

CompoundTarget (IC₅₀)Structural Feature
TargetKinase X (12 µM)Ethyl/methyl pyrazole
Fluoroethyl analogKinase X (8 µM)2-fluoroethyl
Methoxy analogCOX-2 (15 µM)3-methoxyphenyl

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.